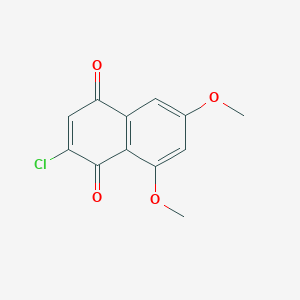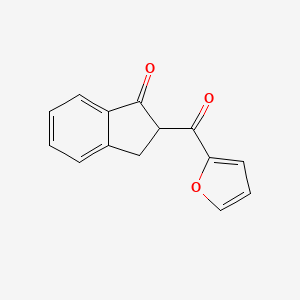![molecular formula C13H30NO3P B14618047 Dibutyl [(butylamino)methyl]phosphonate CAS No. 59533-05-0](/img/structure/B14618047.png)
Dibutyl [(butylamino)methyl]phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibutyl [(butylamino)methyl]phosphonate is an organophosphorus compound with the molecular formula C13H30NO3P. It contains a phosphonate group, which is a key functional group in many biologically active molecules and industrial chemicals . This compound is characterized by its unique structure, which includes a butylamino group attached to a phosphonate moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dibutyl [(butylamino)methyl]phosphonate can be achieved through various methods. One common approach involves the reaction of dibutyl phosphite with butylamine under controlled conditions. The reaction typically requires a catalyst and is carried out under an inert atmosphere to prevent oxidation . Another method involves the microwave-assisted alkylation of phosphonic ester-acid derivatives, which allows for efficient and rapid synthesis .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The use of microwave irradiation and ionic liquids can enhance the efficiency and yield of the production process . Additionally, the reaction conditions are optimized to ensure high purity and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Dibutyl [(butylamino)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.
Substitution: The butylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine oxides, and substituted phosphonates. These products have significant applications in various fields, including pharmaceuticals and agrochemicals .
Applications De Recherche Scientifique
Dibutyl [(butylamino)methyl]phosphonate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of dibutyl [(butylamino)methyl]phosphonate involves its interaction with specific molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can disrupt various biochemical pathways, leading to the compound’s biological effects . The butylamino group also contributes to the compound’s activity by enhancing its binding affinity to target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to dibutyl [(butylamino)methyl]phosphonate include:
- Dibutyl phosphite
- Dibutyl phosphonate
- Diethyl [(butylamino)methyl]phosphonate
Uniqueness
This compound is unique due to its specific combination of a butylamino group and a phosphonate moiety. This structure imparts distinct chemical and biological properties, making it valuable in various applications. Compared to other similar compounds, it offers enhanced reactivity and selectivity in chemical reactions, as well as potential therapeutic benefits .
Propriétés
Numéro CAS |
59533-05-0 |
|---|---|
Formule moléculaire |
C13H30NO3P |
Poids moléculaire |
279.36 g/mol |
Nom IUPAC |
N-(dibutoxyphosphorylmethyl)butan-1-amine |
InChI |
InChI=1S/C13H30NO3P/c1-4-7-10-14-13-18(15,16-11-8-5-2)17-12-9-6-3/h14H,4-13H2,1-3H3 |
Clé InChI |
CCZTYVORNYNKCZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCNCP(=O)(OCCCC)OCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![S-[(2-Amino-2-carboxyethyl)selanyl]-L-cysteine](/img/structure/B14617964.png)
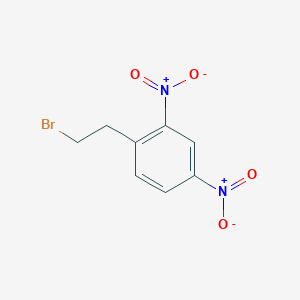
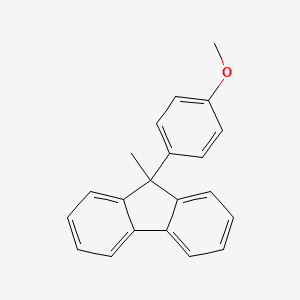

![1-(1,4-Diphenyl-3,11a-dihydro-7H-pyridazino[4,5-d]azonin-7-yl)ethan-1-one](/img/structure/B14617989.png)

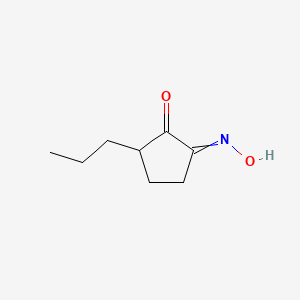
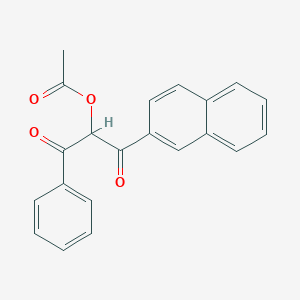
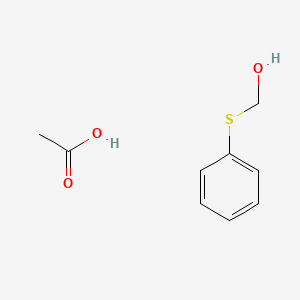
![N-[2-(1H-indol-3-yl)ethyl]-1-methylpyridin-1-ium-3-carboxamide;iodide](/img/structure/B14618032.png)
